(Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes a dimethylphenyl group, an amino group, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid typically involves the reaction of 3,4-dimethylphenylamine with a suitable precursor that provides the butenoic acid framework. One common method is the Michael addition reaction, where the amine reacts with an α,β-unsaturated carbonyl compound under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the addition reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halides, alkylating agents
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Alcohol derivatives
Substitution: Substituted amine derivatives
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylphenylamine: A precursor used in the synthesis of (Z)-4-((3,4-dimethylphenyl)amino)-3-methyl-4-oxobut-2-enoic acid.
Maleimides: Compounds with a similar structure that exhibit biological activity and are used in various applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-4-(3,4-dimethylanilino)-3-methyl-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-4-5-11(6-9(8)2)14-13(17)10(3)7-12(15)16/h4-7H,1-3H3,(H,14,17)(H,15,16)/b10-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPJSPSNMLPERS-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C\C(=O)O)/C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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